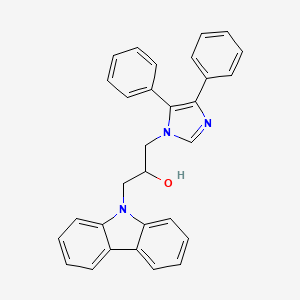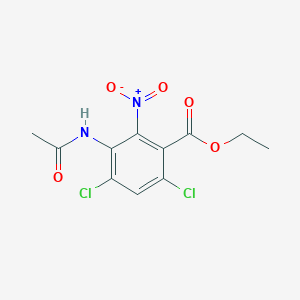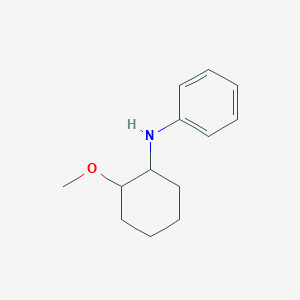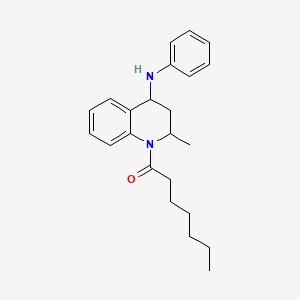
2-(4-fluorophenyl)-2,3-dihydro-1H-perimidine
Descripción general
Descripción
The compound “2-(4-fluorophenyl)-2,3-dihydro-1H-perimidine” is likely to be an organic compound containing a perimidine ring, which is a tricyclic compound consisting of two benzene rings fused to a central pyrimidine ring . The presence of a fluorophenyl group suggests that one of the benzene rings has a fluorine atom substituted at the 4th position.
Molecular Structure Analysis
The molecular structure of “this compound” would likely be planar due to the conjugated system of the perimidine ring . The presence of the fluorine atom could introduce some electronic effects, influencing the overall properties of the molecule .Chemical Reactions Analysis
The reactivity of “this compound” would likely be influenced by the presence of the fluorine atom, which is highly electronegative and could make the molecule more reactive towards electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. For instance, the presence of the fluorine atom could increase its lipophilicity, influencing its solubility in different solvents .Aplicaciones Científicas De Investigación
Enzyme Inhibition Studies
- 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine, a molecule similar to 2-(4-fluorophenyl)-2,3-dihydro-1H-perimidine, has been synthesized and shown promising inhibitory activity against acetylcholinesterase (AChE) compared to the reference drug tacrine. This suggests potential applications in medicinal chemistry for enzyme inhibition (Alam & Lee, 2016).
Antimicrobial Activity
- Synthesized derivatives of 2-Aryl-2,3-dihydro-1H-perimidine have shown marked bactericidal effects, particularly against Gram-negative bacteria Escherichia coli (Salih & Azeez, 2014).
Reactivity and Molecular Stability
- Studies using Density Functional Theory (DFT) on substituted 2,3-dihydro-1H-perimidine have explored its potential in medicinal chemistry, including chelation of metals like zinc, copper, and iron, indicating its utility in creating new stable molecules (Tiéba et al., 2021).
Fluorescence and Bio-imaging Applications
- Perimidines, including variants of 2,3-dihydro-1H-perimidine, have high fluorescence quantum yields, making them useful in bio-imaging and biophysical characterizations. This opens up potential applications in life sciences, especially in advanced theranostics protocols (Lamperti et al., 2019).
Sensory Applications and Antioxidant Properties
- A novel pyrene derived 2,3-dihydro-1H-perimidine has been synthesized, exhibiting properties like aggregation-induced emission, effective antioxidant behavior, and interaction with proteins like bovine serum albumin. This suggests its application in sensory and antioxidant fields (Chakraborty et al., 2019).
Optical Determination and Chemical Sensing
- Fluorescent acridinyl dyes based on 2,3-dihydro-1H-perimidine derivatives have been used for sensitive optical determination of low-level water in organic solvents. This indicates its application in chemical sensing and continuous monitoring of impurities in organic media (Citterio et al., 2001).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-2,3-dihydro-1H-perimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2/c18-13-9-7-12(8-10-13)17-19-14-5-1-3-11-4-2-6-15(20-17)16(11)14/h1-10,17,19-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVWTXOONDMSAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10292090 | |
| Record name | 2-(4-fluorophenyl)-2,3-dihydro-1H-perimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10292090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49679405 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1813-69-0 | |
| Record name | NSC80319 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80319 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-fluorophenyl)-2,3-dihydro-1H-perimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10292090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-4-(2-methoxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B5069051.png)

![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5069060.png)
![4-(1-benzyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)-N,N-diethylaniline](/img/structure/B5069070.png)
![2-[isopropyl(methyl)amino]ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate hydrochloride](/img/structure/B5069083.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(ethylamino)carbonyl]vinyl}-4-butoxybenzamide](/img/structure/B5069085.png)


![2-[4-methyl-3-(morpholin-4-ylsulfonyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5069108.png)
![N-(4-methylphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5069110.png)

![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5069123.png)
![1-[5-methyl-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5069147.png)

